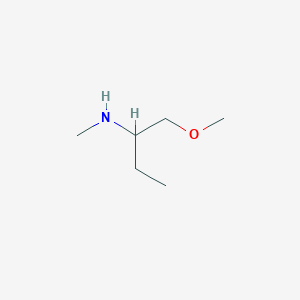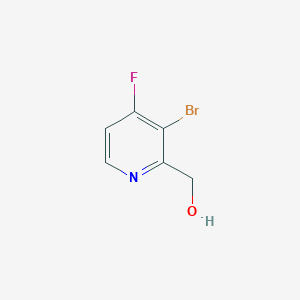
(3-Bromo-4-fluoropyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-4-fluoropyridin-2-yl)methanol is an organic compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications due to the unique properties imparted by these halogens.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluoropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method involves the bromination of 4-fluoropyridine, followed by a nucleophilic substitution reaction to introduce the hydroxymethyl group. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired substitution occurs efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and fluorine sources, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(3-Bromo-4-fluoropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
科学研究应用
(3-Bromo-4-fluoropyridin-2-yl)methanol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
作用机制
The mechanism of action of (3-Bromo-4-fluoropyridin-2-yl)methanol involves its interaction with various molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for these targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways .
相似化合物的比较
Similar Compounds
(3-Fluoropyridin-4-yl)methanol: Similar in structure but lacks the bromine atom, which can affect its reactivity and applications.
(2-Bromo-3-fluoropyridin-4-yl)methanol: Another similar compound with the bromine and fluorine atoms in different positions, leading to different chemical properties and reactivity.
Uniqueness
(3-Bromo-4-fluoropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C6H5BrFNO |
|---|---|
分子量 |
206.01 g/mol |
IUPAC 名称 |
(3-bromo-4-fluoropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5BrFNO/c7-6-4(8)1-2-9-5(6)3-10/h1-2,10H,3H2 |
InChI 键 |
GBMBLWDMCYKLLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1F)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


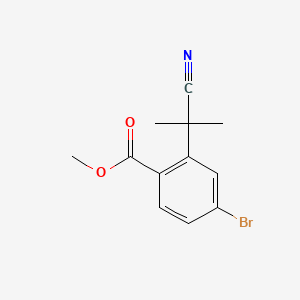
![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)

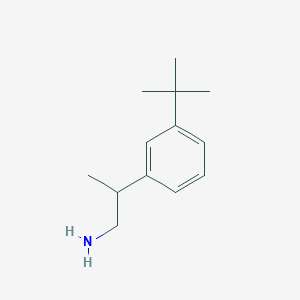
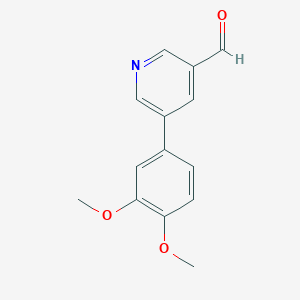

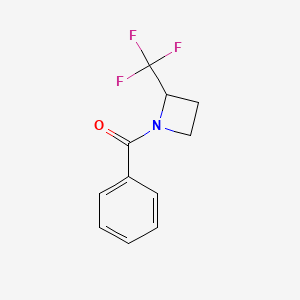

![3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
![1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)

